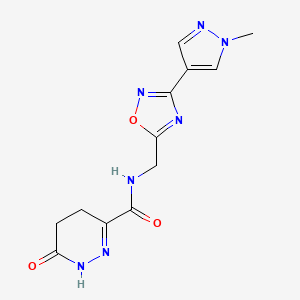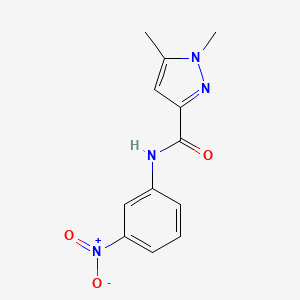![molecular formula C17H25NO3S B2728497 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1904413-13-3](/img/structure/B2728497.png)
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a tetrahydropyran ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common route starts with the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone. This intermediate is then subjected to a series of reactions including thioether formation and amide coupling to yield the final product. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-((tetrahydro-2H-thiopyran-4-yl)thio)ethyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of the ethoxy group and the tetrahydropyran ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-2-21-15-5-3-14(4-6-15)13-17(19)18-9-12-22-16-7-10-20-11-8-16/h3-6,16H,2,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXISTHMHAZNFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)
![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)


![(2E)-3-phenyl-N-{3-[(2E)-3-phenylprop-2-enamido]naphthalen-2-yl}prop-2-enamide](/img/structure/B2728426.png)



![ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2728432.png)

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)
